Manganese (II) chloride

カタログ番号 B076307

CAS番号:

11132-78-8

分子量: 125.84 g/mol

InChIキー: GLFNIEUTAYBVOC-UHFFFAOYSA-L

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

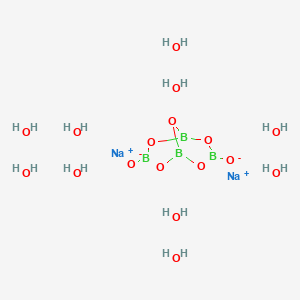

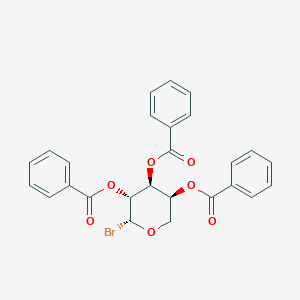

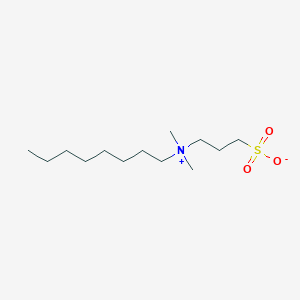

Manganese (II) chloride is a chemical compound that has the formula MnCl2. It is a pale pink or rose-colored solid that is soluble in water. Manganese (II) chloride is an important reagent in organic synthesis, and it has several applications in scientific research.

科学的研究の応用

Solvent Extraction

- Manganese (II) chloride is effective in solvent extraction processes. The synergistic solvent extraction of manganese(II) from chloride solutions using a mixture of Cyanex 272 and Cyanex 301 dissolved in kerosene demonstrates significant synergistic effects, enhancing the separation of Mn(II) from other metals (Batchu, Sonu, & Lee, 2013).

Ion-Selective Electrodes

- Manganese (II) chloride plays a crucial role in the construction of ion-selective electrodes for measuring manganese(II)-ion activity. These electrodes use heterogeneous membranes and manganese chloride solution as an internal reference, demonstrating rapid and selective responses in various conditions (Motonaka, Nishioka, Ikeda, & Tanaka, 1986).

Spectrophotometric Measurements

- The stability of Mn(II) chloride species has been examined using spectrophotometry at high temperatures, revealing insights into the formation constants of manganese(II) chloride complexes and their stability across a range of temperatures (Suleimenov & Seward, 2000).

Photosystem II Studies

- Manganese (II) chloride influences the paramagnetic coupling of manganese in photosystem II. Studies indicate its critical role in maintaining paramagnetic coupling and the effect of chloride concentration on these processes in photosynthetic organisms (Mavankal, McCain, & Bricker, 1986).

Optoelectronic Applications

- Manganese (II) chloride-based phosphorescent materials are emerging as promising candidates for various applications, including organic electroluminescence, information recording, and temperature sensors due to their high efficiency, structural diversity, and rich physical properties (Tao, Liu, & Wong, 2020).

Catalysis

- Manganese (II) chloride is used as a catalyst in various chemical reactions, such as the manganese-catalyzed coupling of alkyl electrophiles and the borylation of unactivated alkyl chlorides, demonstrating its versatility and efficiency in organic synthesis (Atack & Cook, 2016).

Bioimaging

- Research into manganese ion bonded nitrogen-doped graphene quantum dots (Mn(II)-NGQDs) has shown that Mn(II)-NGQDs have enhanced photoluminescence properties and are useful for fluorescence live cell imaging and detecting Hg2+ ions (Yang, Qin, Chen, Liao, Qin, & Zhang, 2018).

特性

CAS番号 |

11132-78-8 |

|---|---|

製品名 |

Manganese (II) chloride |

分子式 |

MnCl2 Cl2Mn |

分子量 |

125.84 g/mol |

IUPAC名 |

manganese(2+);dichloride |

InChI |

InChI=1S/2ClH.Mn/h2*1H;/q;;+2/p-2 |

InChIキー |

GLFNIEUTAYBVOC-UHFFFAOYSA-L |

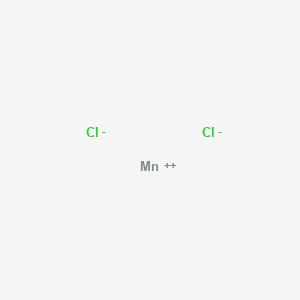

SMILES |

[Cl-].[Cl-].[Mn+2] |

正規SMILES |

[Cl-].[Cl-].[Mn+2] |

沸点 |

1190 °C |

Color/Form |

Pink trigonal crystals |

密度 |

2.977 @ 25 °C/4 °C |

melting_point |

650 °C |

その他のCAS番号 |

7773-01-5 |

ピクトグラム |

Irritant; Health Hazard |

関連するCAS |

13446-34-9 (tetrahydrate) 20603-88-7 (dihydrate) |

溶解性 |

Soluble in pyridine, ethanol; insoluble in ether. 72.3 G/100 ML WATER @ 25 °C 123.8 G/100 ML WATER @ 100 °C |

同義語 |

manganese chloride manganese chloride, 52Mn-labeled manganese chloride, diammoniate manganese chloride, dihydrate manganese chloride, hexaammoniate manganese chloride, hexahydrate manganese chloride, monoammoniate manganese chloride, tetrahydrate manganese dichloride manganous chloride MnCl2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Chromium boride (Cr5B3)

12007-38-4

Potassium tetrafluoroaluminate

14484-69-6

Thallium(III) bromide

13701-90-1

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)